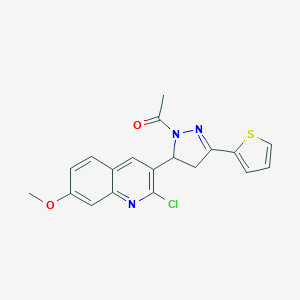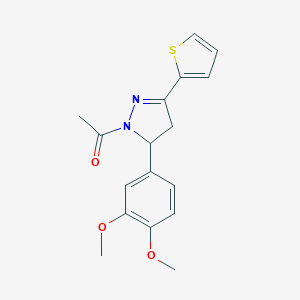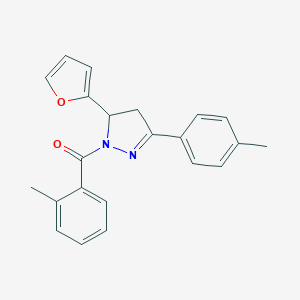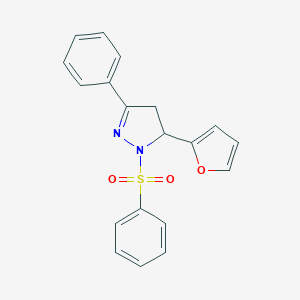![molecular formula C19H18N2O3S2 B488583 N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-69-3](/img/structure/B488583.png)
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an amide functional group, which is a key structural component in many biological compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using techniques such as FTIR, NMR, and elemental microanalysis . These techniques can provide information about the types of bonds and functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole compounds can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. These properties can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been investigated for its antibacterial properties. Researchers synthesized it by reacting 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The in vitro antibacterial activity of this compound was evaluated against Staphylococcus aureus and Chromobacterium violaceum . Further studies may explore its potential as a novel antibacterial agent.
Antileishmanial and Antimalarial Activity
While specific studies on this compound are limited, its thiazole scaffold suggests potential antiparasitic activity. Thiazoles have been associated with antileishmanial and antimalarial effects . Investigating its activity against protozoan parasites could be an interesting avenue for research.
Anticancer Potential
Thiazole derivatives have demonstrated anticancer properties. Although not directly studied for this compound, similar structures have shown promise. Researchers could explore its effects on cancer cell lines, potentially identifying novel chemotherapeutic agents .
Antifungal Applications
Given the thiazole moiety, it’s worth investigating the compound’s antifungal activity. Thiazoles have been utilized in antifungal drugs, and this compound might exhibit similar effects. In vitro assays against fungal pathogens could provide valuable insights .
Continuous Flow Synthesis
Researchers have developed a continuous flow process to manufacture N-(3-Amino-4-methylphenyl)benzamide , a related compound. This process used readily available starting materials and benzoic anhydride as an acylating agent. Investigating the continuous synthesis of our compound could enhance its scalability and practical applications .
Other Potential Applications
While the literature is sparse on this specific compound, its unique structure suggests further exploration. Researchers could investigate its effects on various biological targets, such as enzymes, receptors, or signaling pathways. Additionally, computational studies (e.g., molecular docking) could predict its interactions with specific proteins .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSGMVPYCGQGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B488501.png)
![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)
![2-chloro-3-[3-(2-furyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methylquinoline](/img/structure/B488519.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)








